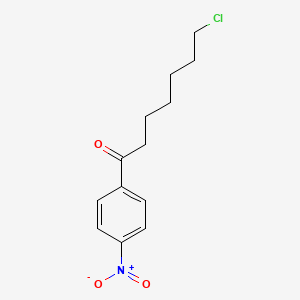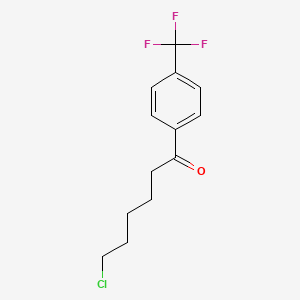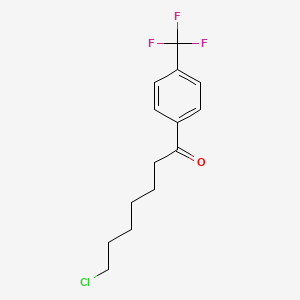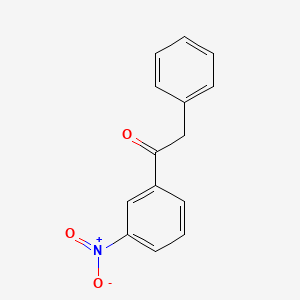
3-Chloro-4'-fluorobenzophenone
Descripción general
Descripción
3-Chloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO . It is also known by other names such as (4-Chlorophenyl) (4-fluorophenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain the product .Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-fluorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom substituted at the 3rd position and the other benzene ring has a fluorine atom substituted at the 4th position .Physical And Chemical Properties Analysis
The average mass of 3-Chloro-4’-fluorobenzophenone is 234.653 Da and its monoisotopic mass is 234.024765 Da .Aplicaciones Científicas De Investigación
Synthesis of Benzophenones
3-Chloro-4’-fluorobenzophenone can be synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . This process is a key step in the production of a variety of benzophenone derivatives.
Photochemical Reactivity Studies
Benzophenones, including 3-Chloro-4’-fluorobenzophenone, have interesting photochemical properties. Their ability to form radicals in the presence of ultraviolet radiation gives rise to some unique photochemistry . This makes them useful in studies related to photochemical reactivity.
Spectral Analysis
Benzophenones are often characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . These techniques help in verifying the structure of the compound and understanding its physical and chemical properties.
Photophysical Properties
The photophysical parameters for benzophenones can be tested in different solvents . The oscillator strengths for similar transitions in the polar and the non-polar solvent indicate that the absorption and excitation transitions were equally allowed . This information is useful in understanding the photophysical processes of the compound.
Quantum Efficiency Studies
When exposed to high levels of ultraviolet radiation, benzophenones form ketyl radicals which react to form a benzopinacol . The aim of such experiments is to determine the quantum efficiency, or conversion efficiency, of the benzophenone to its benzopinacol form .
Solvent Studies
A quantitative solvent study can be completed on benzophenones in the UV to determine the photophysical parameters for the electronic transition states . Two solvents are used including a more polar solvent, EPA, and more non-polar solvent, methylcyclohexane . This information is presented on a Jablonski energy diagram .
Safety and Hazards
3-Chloro-4’-fluorobenzophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and good ventilation is recommended when handling this chemical .
Direcciones Futuras
While specific future directions for 3-Chloro-4’-fluorobenzophenone are not mentioned in the available literature, benzophenones and their derivatives are of interest in various fields of study due to their photochemical properties . They are often used in the study of photophysics and photochemistry .
Mecanismo De Acción
Target of Action
Benzophenones, in general, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Benzophenones are often involved in photochemical reactions . The presence of the chloro and fluoro substituents may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Benzophenones can participate in various chemical reactions, potentially affecting multiple pathways depending on their specific structure and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions .
Propiedades
IUPAC Name |
(3-chlorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJTJNBKASBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630657 | |
| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-fluorobenzophenone | |
CAS RN |
2192-35-0 | |
| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)


